2-(2-Aminobenzoyl)pyridine-d4
Description
Properties
Molecular Formula |
C₁₂H₆D₄N₂O |
|---|---|
Molecular Weight |
202.25 |
Synonyms |
(2-Aminophenyl)-2-pyridinylmethanone-d4; (2-Aminophenyl)pyridin-2-ylmethanone-d4; 2-Aminophenyl 2-pyridyl Ketone-d4; |
Origin of Product |
United States |
Advanced Spectroscopic Characterization for Structural Elucidation and Isotopic Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. For isotopically labeled compounds like 2-(2-Aminobenzoyl)pyridine-d4, a suite of NMR experiments is utilized to gain a complete picture of the molecular structure and the success of the deuteration.
Deuterium (B1214612) NMR (²H NMR) for Site-Specific Labeling Confirmation
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. This technique is the most direct method to confirm the site-specific incorporation of deuterium. In the case of this compound, the deuterons are located on the aminobenzoyl ring. The ²H NMR spectrum would be expected to show signals corresponding to the chemical environments of these deuterons. The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader. The presence of signals in the aromatic region of the ²H NMR spectrum would provide definitive evidence of successful deuteration on the intended ring.
Interactive Data Table: Expected ²H NMR Data Specific experimental data for this compound is not widely available in published literature. The following table is a representation of expected data based on the known structure.
Proton NMR (¹H NMR) Signal Interpretation and Deuterium Exchange Studies
Proton (¹H) NMR spectroscopy is fundamental for structural analysis. In this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the protons on the pyridine (B92270) ring and the amine (-NH₂) group. A key feature would be the significant reduction or complete absence of signals in the aromatic region corresponding to the aminobenzoyl ring, confirming the high isotopic enrichment of deuterium at these positions.
Deuterium exchange studies, typically performed by adding a few drops of D₂O to the NMR sample, are used to identify labile protons, such as those of the amine group. The -NH₂ protons would exchange with deuterium from D₂O, leading to a decrease or disappearance of their signal in the ¹H NMR spectrum. This confirms the presence and location of the amine group.
Interactive Data Table: Expected ¹H NMR Data Specific experimental data for this compound is not widely available in published literature. The following table is a representation of expected data based on the known structure.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Validation
Interactive Data Table: Expected ¹³C NMR Data Specific experimental data for this compound is not widely available in published literature. The following table is a representation of expected data based on the known structure.
Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would be used to confirm the connectivity of the protons on the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached. This would allow for the unambiguous assignment of the proton and carbon signals of the pyridine ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Enrichment
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would be used to confirm the molecular formula C₁₂H₆D₄N₂O. The measured mass would be compared to the calculated exact mass for this formula.
Furthermore, HRMS is crucial for assessing the isotopic enrichment of the sample. By analyzing the isotopic pattern of the molecular ion peak, the percentage of molecules containing four deuterium atoms can be quantified, along with the distribution of molecules with fewer deuterium atoms (d₀ to d₃). This provides a precise measure of the success of the isotopic labeling procedure.
Interactive Data Table: Expected HRMS Data Specific experimental data for this compound is not widely available in published literature. The following table is a representation of expected data based on the known structure.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of molecules by analyzing their fragmentation patterns. In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is first isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that can be used to confirm the compound's structure and the location of the deuterium labels.
The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the bond between the carbonyl group and the pyridine ring, as well as fragmentation within the pyridine and aminobenzoyl moieties. The presence of four deuterium atoms on the aminobenzoyl ring results in a predictable mass shift for the precursor ion and any fragments containing this ring, which is crucial for confirming the isotopic labeling.
Key Fragmentation Pathways:
Formation of the Pyridinoyl Cation: Cleavage of the C-C bond between the carbonyl group and the deuterated aminobenzoyl ring would result in the formation of a non-deuterated pyridinoyl cation.
Formation of the Deuterated Aminobenzoyl Cation: Alternatively, cleavage can lead to the formation of a deuterated aminobenzoyl cation. The mass of this fragment will be shifted by +4 Da compared to the corresponding fragment from the non-labeled compound, confirming the location of the deuterium atoms.
Loss of Neutral Molecules: The fragmentation process may also involve the loss of small neutral molecules such as CO.
The following table summarizes the expected major fragment ions for both the non-deuterated and deuterated forms of 2-(2-Aminobenzoyl)pyridine (B42983).
| Fragment Ion | Structure | Expected m/z (Non-deuterated) | Expected m/z (Deuterated, -d4) |
| [M+H]⁺ | [C₁₂H₁₀N₂O+H]⁺ | 199.08 | 203.11 |
| [C₆H₄(D₄)NH₂CO]⁺ | Deuterated Aminobenzoyl Cation | 120.05 | 124.07 |
| [C₅H₄NCO]⁺ | Pyridinoyl Cation | 106.04 | 106.04 |
| [C₅H₄N]⁺ | Pyridyl Cation | 78.03 | 78.03 |
Note: The m/z values are theoretical and may vary slightly in experimental data.
Application in Tracer Studies and Reaction Monitoring
Isotopically labeled compounds like this compound are invaluable tools in tracer studies and for reaction monitoring, primarily due to their utility as internal standards in quantitative mass spectrometry-based assays. nih.gov The key advantage of using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte of interest. nih.gov
In a typical quantitative analysis, a known amount of this compound is added to a sample containing the non-deuterated analyte. The deuterated standard co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. nih.gov Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved.
Furthermore, this compound can be used as a tracer to follow the metabolic fate of 2-(2-Aminobenzoyl)pyridine or to monitor the progress of a chemical reaction. The mass difference allows for the unambiguous differentiation between the starting material and its products or metabolites.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The IR spectrum arises from the absorption of infrared radiation that excites molecular vibrations, while Raman spectroscopy involves the inelastic scattering of monochromatic light.
The key functional groups in this compound, such as the carbonyl group (C=O), the primary amine (NH₂), and the aromatic rings, give rise to characteristic vibrational bands. The substitution of hydrogen with deuterium on the aminobenzoyl ring leads to predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds, which is a key indicator of successful deuteration. Specifically, the C-D stretching and bending vibrations occur at lower frequencies than the corresponding C-H vibrations due to the heavier mass of deuterium.
The following table presents the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (Non-deuterated) | Expected Wavenumber (cm⁻¹) (Deuterated, -d4) |
| N-H Stretch | Primary Amine | 3400 - 3200 | 3400 - 3200 |
| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | 3100 - 3000 |
| C-D Stretch (Aromatic) | Aminobenzoyl Ring | - | ~2250 |
| C=O Stretch | Ketone | 1680 - 1660 | 1680 - 1660 |
| N-H Bend | Primary Amine | 1650 - 1580 | 1650 - 1580 |
| C=C/C=N Stretch | Aromatic Rings | 1600 - 1450 | 1600 - 1450 |
| C-N Stretch | Amine | 1340 - 1250 | 1340 - 1250 |
| C-H Bend (Aromatic) | Aminobenzoyl Ring | 900 - 690 | - |
| C-D Bend (Aromatic) | Aminobenzoyl Ring | - | ~850 - 550 |
Note: These are approximate ranges and can be influenced by the molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The spectrum of 2-(2-Aminobenzoyl)pyridine is characterized by absorptions arising from π→π* and n→π* electronic transitions associated with the aromatic pyridine and aminobenzoyl rings, as well as the carbonyl group.
The deuteration of the aminobenzoyl ring in this compound is not expected to significantly alter the UV-Vis absorption spectrum. This is because the electronic transitions are primarily dependent on the π-electron system and the non-bonding electrons of the heteroatoms, which are largely unaffected by the isotopic substitution of hydrogen. Therefore, the UV-Vis spectrum of the deuterated compound should be very similar to that of its non-deuterated counterpart.
The table below shows the typical UV-Vis absorption bands for compounds containing similar chromophores.
| Electronic Transition | Chromophore | Expected λmax (nm) |
| π→π | Aromatic Rings | ~250 - 280 |
| n→π | Carbonyl Group | ~300 - 330 |
Note: The exact absorption maxima (λmax) and molar absorptivity can be influenced by the solvent.
Mechanistic Investigations and Reaction Pathway Analysis Involving 2 2 Aminobenzoyl Pyridine D4
Isotope Effect Studies on Reaction Kinetics and Selectivity
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), leads to a lower zero-point vibrational energy for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference forms the basis of the kinetic isotope effect (KIE), a phenomenon where a reaction rate changes upon isotopic substitution. libretexts.orgprinceton.edu The KIE is a critical tool for identifying the rate-determining step of a reaction and understanding the geometry of its transition state. princeton.edu
The magnitude of the KIE (expressed as the ratio of rate constants, kH/kD) can distinguish between primary and secondary effects. A primary KIE (typically >2) is observed when the bond to the isotope is broken in the rate-determining step, whereas a smaller secondary KIE (typically 0.7-1.5) occurs when the isotopic substitution is at a position not directly involved in bond cleavage but where the hybridization state changes during the reaction. wikipedia.org
In reactions involving 2-(2-Aminobenzoyl)pyridine-d4, the deuterium atoms are located on the aromatic ring of the aminobenzoyl moiety. Therefore, a primary KIE would only be observed if a C-D bond on this ring were cleaved in the rate-limiting step, such as in an electrophilic aromatic substitution or a C-H activation step. More commonly, a secondary kinetic isotope effect (SKIE) might be observed. For instance, if a reaction mechanism involves a change in the hybridization of the deuterated carbon atoms in the transition state, a small but measurable SKIE could provide valuable mechanistic clues. wikipedia.org
Table 1: Hypothetical Kinetic Isotope Effects (KIE) in Reactions of this compound This table illustrates the expected KIE values and their mechanistic implications in potential reactions.
| Reaction Type | Proposed Rate-Determining Step | Isotopic Position | Expected kH/kD | Interpretation |
| Friedländer Annulation | Aldol (B89426) condensation | Aromatic C-D (γ-position) | ~1.0 | No C-D bond is broken or rehybridized; labels act as tracers. |
| Electrophilic Aromatic Substitution | C-D bond cleavage | Aromatic C-D (α-position) | 4 - 7 | C-D bond cleavage is part of the rate-determining step (Primary KIE). |
| C-H/C-D Bond Activation by Metal Catalyst | Oxidative addition of C-D bond | Aromatic C-D (α-position) | > 2 | C-D bond is broken in the rate-determining step (Primary KIE). |
| Nucleophilic Acyl Substitution | Attack at carbonyl group | Aromatic C-D (γ-position) | 0.95 - 1.05 | Minimal change in vibrational environment of C-D bonds (Secondary KIE). |
Mechanistic Probing through Deuterium Tracing in Reaction Products
Beyond influencing reaction rates, the deuterium atoms in this compound serve as inert labels. This allows chemists to track the fate of the aminobenzoyl fragment throughout a reaction sequence using mass spectrometry or NMR spectroscopy. In complex transformations that may involve multiple bond-forming and bond-breaking events or molecular rearrangements, deuterium tracing can unambiguously confirm the connectivity of atoms in the final product. This ensures that the deuterated ring has not undergone unexpected cleavage or rearrangement, thereby validating a proposed reaction pathway.
Exploration of Intramolecular Rearrangements and Cyclization Mechanisms
2-(2-Aminobenzoyl)pyridine (B42983) is a key precursor for the synthesis of various heterocyclic compounds, including quinolines and batracylin. srdpharma.comchemicalbook.com Many of these syntheses involve intramolecular cyclization reactions.
A prominent example is the Friedländer annulation, which is the reaction of a 2-aminoaryl ketone with a compound containing an α-methylene group to form a quinoline (B57606). researchgate.netorganic-chemistry.org Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org
Aldol Condensation Pathway: The reaction begins with a rate-limiting aldol condensation between the ketone and the 2-aminoaryl ketone, followed by cyclization and dehydration. researchgate.net
Schiff Base Pathway: The initial step is the formation of a Schiff base between the amino group and the ketone, followed by an intramolecular aldol-type reaction and subsequent dehydration. wikipedia.org
The use of this compound is crucial in studying these pathways. While the deuterium labels are not expected to cause a significant KIE in this reaction (as no C-D bonds on the aromatic ring are broken), they are invaluable for kinetic analysis. By monitoring the distinct mass signals of the deuterated reactant and the resulting deuterated quinoline product, researchers can precisely follow the reaction progress and determine rate constants without interference from other non-deuterated species in the reaction mixture. This aids in distinguishing between the two proposed mechanisms under different catalytic conditions (acid vs. base). researchgate.net
Role in Catalytic Cycles and Transformations
Amino-pyridine scaffolds are widely used as ligands in base metal catalysis. nsf.gov The parent compound, 2-(2-Aminobenzoyl)pyridine, can potentially act as a bidentate ligand, coordinating to a metal center through the pyridine (B92270) nitrogen and the carbonyl oxygen (N,O-chelation), or as a monodentate ligand via the pyridine nitrogen. Such metal complexes can be active catalysts for various organic transformations. nih.govrsc.org
The deuterated analog, this compound, is an indispensable tool for investigating the mechanisms of such catalytic cycles. Its primary utility lies in probing whether a C-H activation step involving the aminobenzoyl ring is part of the catalytic process.
Table 2: Application of this compound in Probing Catalytic Mechanisms
| Catalytic Reaction | Proposed Mechanistic Step | Role of d4-Isotope Label | Expected Observation | Mechanistic Insight |
| Cross-Coupling | C-H activation of the aminobenzoyl ring | Mechanistic Probe (KIE) | Significant KIE (kH/kD > 2) | Confirms C-H activation is a rate-limiting step. |
| Polymerization | Ligand remains intact (spectator ligand) | Isotopic Tracer | No KIE (kH/kD ≈ 1) | Rules out C-H activation on the ligand as part of the main cycle. |
| Oxidation | Ligand degradation via C-H cleavage | Isotopic Tracer | Detection of deuterated byproducts | Elucidates catalyst deactivation pathways. |
If a proposed mechanism involves the oxidative addition of a C-H bond from the ligand's phenyl ring to the metal center, switching from the unlabeled ligand to this compound would result in a large primary kinetic isotope effect. libretexts.org Observing such an effect would provide strong evidence for this mechanistic step. Conversely, the absence of a KIE would indicate that C-H activation on this specific ring is not involved in the rate-determining part of the cycle, helping to refute incorrect mechanistic proposals.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup of molecules. These methods are used to predict stable structures, energy levels, and the distribution of electrons, which together govern the chemical character of a compound.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. For 2-(2-Aminobenzoyl)pyridine-d4, DFT calculations can predict key structural parameters. The substitution of four hydrogen atoms with deuterium (B1214612) on the aminobenzoyl ring is expected to have a negligible effect on the equilibrium molecular geometry (bond lengths and angles) but will influence vibrational frequencies.
DFT calculations map out the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. The central carbonyl linker allows for rotational flexibility between the pyridine (B92270) and the deuterated aminophenyl rings. By calculating the energy as a function of the dihedral angle between these two rings, a rotational energy landscape can be constructed to identify the most stable conformations.
Table 1: Predicted Structural Parameters for the Lowest Energy Conformer of this compound using DFT This table presents hypothetical, representative data based on typical DFT calculations for similar aromatic ketones.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C=O (carbonyl) | 1.23 Å |
| C-C (inter-ring) | 1.50 Å | |
| C-N (amino) | 1.37 Å | |
| C-D (aromatic) | 1.08 Å | |
| Bond Angles | Phenyl-C-C (carbonyl) | 119.5° |
| C-C-O (carbonyl) | 121.0° | |
| Pyridyl-C-C (carbonyl) | 118.0° | |
| Dihedral Angle | Pyridine Ring // Phenyl Ring | 55.0° |
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide insight into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoyl ring, particularly on the amino group and the aromatic system. The LUMO is likely concentrated on the electron-deficient pyridine ring and the electrophilic carbonyl carbon. The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. This analysis is crucial for understanding how the molecule will interact in synthetic reactions, for instance, in its role as a precursor for quinoline (B57606) derivatives.
Table 2: Representative FMO Data for this compound This table contains illustrative data typical for FMO analysis.
| Orbital | Energy (eV) | Primary Localization | Implied Reactivity |
| HOMO | -5.85 | Aminobenzoyl Ring, Amino Group | Nucleophilic/Electron Donor |
| LUMO | -1.20 | Pyridine Ring, Carbonyl Carbon | Electrophilic/Electron Acceptor |
| HOMO-LUMO Gap | 4.65 | - | Indicator of Chemical Stability |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. MD simulations provide a detailed view of conformational dynamics and intermolecular interactions, such as those with solvent molecules.
Table 3: Typical Parameters for an MD Simulation of this compound This table outlines a hypothetical setup for an MD simulation study.
| Parameter | Description | Example Value |
| Force Field | Set of parameters to describe potential energy | OPLS-AA or AMBER |
| Solvent Model | Representation of solvent molecules | TIP3P (for water) |
| System Size | Number of atoms in the simulation box | ~10,000 atoms |
| Simulation Time | Duration of the simulation | 100 nanoseconds (ns) |
| Temperature | System temperature | 298 K (25 °C) |
| Pressure | System pressure | 1 atm |
Spectroscopic Parameter Prediction and Validation
Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. For an isotopically labeled compound like this compound, this is particularly useful for verifying the success of the deuteration.
DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. The primary effect of replacing hydrogen with deuterium is the significant red-shifting (lowering) of the vibrational frequencies of the C-D bonds compared to C-H bonds, due to the increased mass of deuterium. For example, aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, whereas C-D stretching vibrations are expected around 2200-2300 cm⁻¹. Similarly, calculations can predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. While deuteration removes the corresponding ¹H signals, it can cause minor shifts in the signals of nearby ¹³C nuclei (an isotope effect), which can also be predicted computationally.
Table 4: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) This table shows hypothetical data illustrating the expected isotopic shift in key vibrational modes.
| Vibrational Mode | Predicted (C-H) | Predicted (C-D) | Expected Experimental (C-D) |
| Aromatic C-X Stretch | 3080 | 2285 | ~2280 |
| Carbonyl C=O Stretch | 1675 | 1674 | ~1670 |
| Amino N-H Stretch | 3450 | 3450 | ~3445 |
| Aromatic C-X Bend | 850 | 680 | ~675 |
Reaction Pathway Modeling and Transition State Characterization
A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface for a chemical reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the geometry and energy of all intermediates and, crucially, the transition states that connect them.
For this compound, which is an intermediate in the synthesis of bioactive molecules like batracylin, computational modeling can be used to study the cyclization reactions it undergoes. DFT calculations can determine the structure of the transition state for the key bond-forming steps. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility and rate. Studying the kinetic isotope effect (KIE) by comparing the calculated reaction pathways for the deuterated and non-deuterated compound can provide deep mechanistic insights, particularly if a C-H/C-D bond is broken in the rate-determining step.
Table 5: Calculated Energetics for a Hypothetical Reaction Step This table provides representative data for the computational analysis of a reaction pathway.
| Parameter | Definition | Calculated Value (kcal/mol) |
| Activation Energy (Ea) | Energy of Transition State - Energy of Reactant | +22.5 |
| Reaction Energy (ΔErxn) | Energy of Product - Energy of Reactant | -15.0 |
Coordination Chemistry and Metal Complexation Studies
Ligand Properties of 2-(2-Aminobenzoyl)pyridine-d4
The coordinating behavior of this compound is fundamentally dictated by the electronic and steric properties of its constituent functional groups. As a derivative of 2-aminopyridine, it possesses multiple potential donor sites, making it a versatile ligand for complexation with a variety of metal ions.
The molecular structure of 2-(2-aminobenzoyl)pyridine (B42983) features three potential donor atoms: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the amino group, and the oxygen atom of the carbonyl group. This arrangement allows for several coordination modes, with bidentate chelation being the most probable.
Research on analogous pyridine carboxamides and aminobenzamides indicates a strong preference for chelation involving the pyridine nitrogen and a donor atom from the substituent. mdpi.com In the case of 2-(2-aminobenzoyl)pyridine, this would likely result in the formation of a stable five- or six-membered chelate ring. The two primary bidentate coordination modes are:
N,O-coordination: The ligand binds to a metal center via the pyridine nitrogen and the carbonyl oxygen. This is a common mode for pyridine amides, forming a stable chelate ring. mdpi.com
N,N-coordination: The ligand coordinates through the pyridine nitrogen and the amino nitrogen. This mode is also well-established for aminopyridine derivatives. nih.gov
The preference for one mode over the other depends on factors such as the nature of the metal ion (hard vs. soft acid-base principles), the solvent, and the presence of other ancillary ligands. In many complexes with similar structures, coordination occurs through the pyridine nitrogen and the exocyclic amine or amide group. mdpi.comias.ac.in For pyridine amides, coordination exclusively involves the amide oxygen (Oamide) and the pyridine nitrogen, with no observed binding from the amide's NH2 group. mdpi.com
The substitution of hydrogen with deuterium (B1214612) in the aminobenzoyl ring of this compound introduces isotopic effects that can subtly influence its coordination chemistry. The primary difference between protium (¹H) and deuterium (²D) is their mass. This mass difference alters the vibrational frequencies of bonds involving these isotopes (e.g., C-D vs. C-H, N-D vs. N-H).
According to Ligand Field Theory (LFT), the energy of the d-orbitals of a central metal ion is affected by the surrounding ligands. wikipedia.orglibretexts.orglibretexts.org The strength of this interaction, known as the ligand field splitting (Δ), can be influenced by deuteration in several ways:
Vibrational Effects: The lower vibrational frequency of D-bonds compared to H-bonds can lead to slightly shorter and stronger bonds, a phenomenon known as the geometric isotope effect. This can marginally alter the ligand-metal bond distances and angles, thereby causing a small change in the ligand field strength.
Electronic Effects: While the electronic properties of deuterium and hydrogen are nearly identical, the changes in vibrational modes can have secondary electronic consequences, potentially affecting the donor strength of the ligand.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using aminopyridine-type ligands is a well-established area of inorganic chemistry. These methods can be readily adapted for the preparation of complexes with this compound.
Discrete coordination compounds of this compound with transition metals such as copper(II), zinc(II), cadmium(II), and iron(II) can be synthesized through self-assembly reactions. mdpi.comumn.edu A general synthetic procedure involves the reaction of the ligand with a suitable metal salt in a polar solvent. jocpr.com
A typical synthesis would proceed as follows:
An aqueous or alcoholic solution of a metal salt (e.g., CuCl₂, Zn(OAc)₂, FeSO₄·7H₂O) is prepared.
The ligand, this compound, is dissolved in a compatible solvent, such as ethanol or methanol.
The ligand solution is added to the metal salt solution, often with stirring. The molar ratio of metal to ligand is varied to target different coordination geometries (e.g., 1:1, 1:2).
The reaction mixture may be heated or refluxed for several hours to facilitate complex formation. ias.ac.injocpr.com
Upon cooling or solvent evaporation, the resulting metal complex precipitates and can be collected by filtration, washed, and dried.
Crystals suitable for structural analysis are often obtained by slow evaporation of the solvent or by vapor diffusion techniques. umn.edu
Transition metal complexes with aminopyridine ligands exhibit a range of coordination numbers and geometries, most commonly tetrahedral, square pyramidal, and octahedral. mdpi.comjocpr.comnih.gov For example, Zn(II) can form tetrahedral complexes, while larger ions like Cd(II) or metals like Cu(II) often adopt five- or six-coordinate geometries. mdpi.comnih.gov The specific geometry is influenced by the metal ion, the stoichiometry of the ligand, and the nature of any counter-ions or solvent molecules that may also coordinate to the metal center. mdpi.com
The table below summarizes representative crystallographic data for complexes formed with ligands analogous to 2-(2-aminobenzoyl)pyridine, illustrating common coordination environments.
| Complex | Metal Ion | Coordination Geometry | M-N Bond Length (Å) | M-X (X=anion/other) Bond Length (Å) | Reference |
| [Zn(EtNic)₂Cl₂] | Zn(II) | Distorted Tetrahedral | 2.057 - 2.061 | 2.221 - 2.226 (Zn-Cl) | mdpi.com |
| [Cu(4AP)₂(NCS)₂] | Cu(II) | Square Pyramidal | 2.006 - 2.028 (Py-N) | 1.963 - 2.175 (NCS-N) | nih.gov |
| [Cd(OAc)₂(2Ampic)₂] | Cd(II) | Hexa-coordinated | 2.307 - 2.309 | 2.285 - 2.531 (Cd-O) | mdpi.com |
| fac-[ReBr(CO)₃(terpy)] | Re(I) | Octahedral | 74.3° (N-Re-N angle) | N/A | rsc.org |
Table Note: EtNic = Ethyl Nicotinate, 4AP = 4-Aminopyridine, 2Ampic = 2-Amino-5-picoline, terpy = 2,2′:6′,2″-Terpyridine. Bond lengths are given as ranges where multiple similar bonds exist in the asymmetric unit.
Applications of Metal Complexes in Catalysis and Materials Science Research
Metal complexes derived from aminopyridine ligands are of significant interest due to their applications in homogeneous catalysis and the development of new materials. cnr.itekb.eg The electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the metallic center.
The amino-pyridine ligand scaffold has been successfully employed in catalysts for various organic transformations. umn.edunsf.gov A prominent application is in Atom Transfer Radical Polymerization (ATRP), where iron and copper complexes with aminopyridine ligands have proven to be effective catalysts for the controlled polymerization of olefins like styrene. umn.edunsf.gov The catalytic activity in these systems can be modulated by altering the substituents on the ligand, which in turn influences the redox potential of the metal center. umn.edu
Furthermore, metal complexes incorporating pyridine derivatives are used in:
Oxidation Catalysis: Iron complexes with pyridine-containing macrocycles act as catalysts for alkene epoxidation. unimi.it
Cross-Coupling Reactions: Iron(II) complexes have been used to promote Suzuki-Miyaura reactions. unimi.it
Materials Science: Pyridine-based ligands are used as building blocks for coordination polymers and metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and sensing. mdpi.com The ability of the uncoordinated amino groups to participate in hydrogen bonding can be exploited to build extended supramolecular networks. nih.gov
The use of this compound as a ligand allows for mechanistic studies of these catalytic processes using techniques like kinetic isotope effect (KIE) measurements, providing deeper insight into reaction pathways and transition states.
Homogeneous and Heterogeneous Catalysis
There is no specific information available on the use of this compound in either homogeneous or heterogeneous catalysis. However, the broader family of aminopyridine-metal complexes has been investigated for catalytic applications. For instance, iron(II) complexes featuring amino-pyridine ligands have been successfully employed as catalysts in atom transfer radical polymerization (ATRP) of styrene nsf.govumn.edu. These catalysts demonstrate how the electronic and steric properties of the aminopyridine ligand can be tuned to influence the catalytic activity and control of the polymerization process nsf.govumn.edu.
Furthermore, Fe(II) complexes with pyridine-substituted thiosemicarbazone ligands have shown catalytic activity in oxidation reactions using hydrogen peroxide. These findings suggest that metal complexes of ligands containing pyridine and other functional groups can be effective catalysts for various organic transformations. The general applicability of pyridine-containing ligands in catalysis is well-established, with their metal complexes being active in reactions such as hydrosilylation.
Table 1: Examples of Catalytic Applications of Aminopyridine-Related Metal Complexes
| Catalyst Type | Ligand Class | Metal Ion | Catalytic Application |
|---|---|---|---|
| Homogeneous | Amino-pyridine | Iron(II) | Atom Transfer Radical Polymerization (ATRP) |
| Homogeneous | Pyridine-substituted thiosemicarbazone | Iron(II) | Oxidation Reactions |
| Homogeneous | Anionic Amido Complex | Iron(II) | Hydrosilylation of Alkenes |
Development of Advanced Materials (e.g., supramolecular assemblies, polymers)
Direct research on the application of this compound in the development of advanced materials such as supramolecular assemblies or polymers is not found in the existing literature. However, the structural motifs present in this molecule—a pyridine ring, an amino group, and a benzoyl group—are frequently utilized in the construction of complex molecular architectures.
Supramolecular assemblies are often formed through non-covalent interactions such as hydrogen bonding and halogen bonding. Aminopyridine derivatives are excellent building blocks for such assemblies due to the presence of both hydrogen bond donors (the amino group) and acceptors (the pyridine nitrogen). Studies have shown that aminopyridine derivatives can react with carboxylic acids to form predictable supramolecular synthons, leading to the formation of one- and two-dimensional extended networks nih.govmdpi.com. The combination of different non-covalent interactions allows for the precise construction of these solid-state networks.
In the realm of polymer chemistry, aminopyridine functionalities can be incorporated into polymer chains to impart specific properties. For example, pyridine-grafted copolymers have been synthesized and investigated for various applications. The amino group on the benzoyl moiety of 2-(2-Aminobenzoyl)pyridine could potentially serve as a reactive site for polymerization or for grafting onto existing polymer backbones. The coordination ability of the pyridine and benzoyl groups could also be exploited to create metal-containing polymers with interesting electronic or catalytic properties.
Table 2: Supramolecular Synthons Involving Aminopyridine Derivatives
| Interacting Molecules | Key Non-Covalent Interactions | Resulting Architecture |
|---|---|---|
| Aminopyrimidine & Iodo/Bromo-substituted Benzoic Acids | Hydrogen Bonding, Halogen Bonding | 1-D and 2-D Networks |
| 3-Chlorobenzoic Acid & 4-Amino-2-chloropyridine | Hydrogen Bonding | 1-D Chain |
Advanced Analytical Methodologies and Research Applications of 2 2 Aminobenzoyl Pyridine D4
Development of Chromatographic Methods for Separation and Quantification
Chromatographic techniques are fundamental for the separation and quantification of 2-(2-Aminobenzoyl)pyridine (B42983) from various matrices. The development of robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods is essential for achieving accurate and reliable results.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a widely used technique for the analysis of pyridine (B92270) derivatives due to its versatility and sensitivity. researchgate.net For compounds like 2-(2-Aminobenzoyl)pyridine, which are hydrophilic and possess basic properties, reversed-phase HPLC (RP-HPLC) is a common approach. researchgate.nethelixchrom.com Method development often focuses on optimizing separation by adjusting mobile phase composition, pH, and stationary phase chemistry.
A typical HPLC method for pyridine-related compounds involves a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer. researchgate.net The use of acidic modifiers in the mobile phase can improve peak shape and retention for basic compounds such as aminopyridines. helixchrom.com Isocratic elution provides consistent and rapid analysis times, often under 10 minutes. helixchrom.com Detection is commonly achieved using a UV detector, as aromatic compounds like 2-(2-Aminobenzoyl)pyridine exhibit strong absorbance. helixchrom.com
Table 1: Illustrative HPLC Method Parameters for Pyridine Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 Bonded Phase |
| Mobile Phase | Acetonitrile and Water with 0.2% Formic Acid (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 1 µL |
| Run Time | < 10 minutes |
This table represents typical starting conditions for method development based on established procedures for similar compounds. helixchrom.com
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is another powerful technique, particularly for volatile and thermally stable compounds. While 2-(2-Aminobenzoyl)pyridine itself may have limited volatility, GC analysis can be performed, sometimes requiring derivatization to improve its chromatographic properties. For related pyridine compounds, GC methods have been successfully developed using nitrogen-phosphorous detectors (NPD) or mass spectrometry (MS) for enhanced selectivity and sensitivity. osha.govcoresta.org
The choice of a capillary column is critical; columns with a mid-range polarity are often suitable for nitrogen-containing heterocyclic compounds. coresta.org In metabolomics studies, pyridine is often used as a catalyst in derivatization reactions before GC-MS analysis, indicating its compatibility with common GC systems. researchgate.net Method validation for GC analysis of nitrogen compounds in complex matrices has demonstrated high linearity (with correlation coefficients, R², of 0.999 or higher), good recovery (83% to 110%), and acceptable repeatability (1.1% to 10.5%). coresta.org
Table 2: Representative GC-MS Method Parameters for Nitrogen Compounds
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 60°C, ramp to 280°C |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) |
| Injection Mode | Splitless |
This table illustrates common GC parameters used for the analysis of pyridine and related nitrogen compounds. coresta.orgresearchgate.net
Application as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)
The most significant application of 2-(2-Aminobenzoyl)pyridine-d4 is its use as an internal standard in Isotope Dilution Mass Spectrometry (IDMS). srdpharma.com This technique is considered a gold standard for quantification because it provides high accuracy, precision, and specificity by correcting for sample matrix effects and variations during sample preparation and analysis. nih.gov
In IDMS, a known quantity of the stable isotope-labeled standard (this compound) is added to the sample at an early stage of the analytical process. nih.gov The analyte and the internal standard are chemically identical and thus exhibit the same behavior during extraction, derivatization, and chromatography. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. Quantification is achieved by measuring the response ratio of the analyte to the isotopically labeled internal standard. imreblank.ch
Quantification in Complex Chemical Matrices
IDMS is particularly valuable for quantifying analytes in complex matrices such as environmental samples, industrial process streams, or flavor research. researchgate.net In these samples, other components can interfere with the analysis by suppressing or enhancing the analyte's signal in the mass spectrometer. Because the deuterated internal standard is affected by these matrix effects in the same way as the native analyte, the ratio of the two remains constant, allowing for accurate quantification that would otherwise be challenging. nih.govimreblank.ch
The mass difference between the analyte and the standard is a key consideration. A mass difference of at least 3 Da is often recommended to avoid isotopic overlap and ensure a linear calibration curve. imreblank.chresearchgate.net The four deuterium (B1214612) atoms in this compound provide a 4 Da mass difference from the unlabeled compound, making it an ideal internal standard for this purpose.
Method Validation for Research Samples
For research applications, any quantitative method using IDMS must be thoroughly validated to ensure its reliability. The validation process assesses several key parameters according to established guidelines. nih.gov
Linearity : The method's ability to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (r²) of the resulting curve, which should ideally be ≥0.999. coresta.orgnih.gov
Accuracy : The closeness of the measured value to the true value. It is determined by analyzing samples with known concentrations (spiked matrix samples) and is expressed as the percentage of recovery. nih.gov
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Table 3: Typical Method Validation Parameters for IDMS
| Parameter | Acceptance Criteria | Example Finding |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9995 nih.gov |
| Accuracy (% Recovery) | 80 - 120% | 93.1 - 110.2% nih.gov |
| Precision (% RSD) | < 15% | 1.1 - 8.1% nih.gov |
| LOD | Signal-to-Noise Ratio > 3 | 20 ng/mL researchgate.net |
| LOQ | Signal-to-Noise Ratio > 10 | 60 ng/mL researchgate.net |
Use in Chemical Degradation Studies and Environmental Fate Modeling (Non-biological)
Stable isotope-labeled compounds like this compound are valuable tools for studying the transformation and degradation pathways of chemicals in non-biological systems. By "spiking" a system (e.g., a water sample exposed to UV light or a chemical reactant) with the labeled compound, researchers can trace the formation of degradation products with high certainty.
Because the deuterium label is retained in the degradation products, mass spectrometry can be used to distinguish the transformation products of the target compound from the background matrix. This allows for the unambiguous identification of degradation pathways and the calculation of reaction kinetics. This approach is superior to conventional methods that rely on monitoring the disappearance of the parent compound alone, as it provides direct evidence of product formation. The use of such labeled compounds is integral to developing accurate environmental fate models that predict the persistence and transformation of chemicals in the environment.
Research on Tracer Applications of this compound Remains Undocumented in Publicly Available Literature
Despite a comprehensive search of scientific databases and scholarly articles, no specific research detailing the use of this compound as a tracer in chemical and material transformation pathways has been identified.
While the principles of isotopic labeling are well-established in scientific research, the application of this specific deuterated compound for tracking reaction mechanisms or material transport appears to be a highly specialized or as-yet-unpublished area of study.
This compound is the isotope-labeled analog of 2-(2-Aminobenzoyl)pyridine. srdpharma.com The parent compound, 2-(2-Aminobenzoyl)pyridine, is recognized as a chemical intermediate in the synthesis of various quinoline (B57606) derivatives and the antitumor agent batracylin. srdpharma.com
Deuterated compounds, such as this compound, are frequently synthesized for use as internal standards in quantitative analysis, particularly in techniques involving mass spectrometry. lcms.czmdpi.comaptochem.comresearchgate.netnih.gov The use of a stable isotope-labeled internal standard is a preferred method in bioanalysis and other complex matrix studies to ensure accuracy by accounting for variations in sample extraction, injection, and ionization. aptochem.com The key characteristic of an ideal deuterated internal standard is that it co-elutes with the compound being quantified while having a distinct mass-to-charge ratio, allowing for precise measurement. aptochem.com
Isotopic labeling is a fundamental technique in various scientific fields, including metabolomics and drug development, to elucidate metabolic pathways and reaction mechanisms. nih.govbiorxiv.orgchemrxiv.orgchemrxiv.org The introduction of stable isotopes like deuterium (²H), ¹³C, or ¹⁵N into a molecule allows researchers to trace its fate through complex biological or chemical systems. nih.govbiorxiv.org For instance, studies have utilized deuterium-labeled precursors to monitor the biosynthesis of complex natural products at the single-cell level. biorxiv.org
While the pyridine structure itself is a subject of interest for isotopic labeling in the development of radiotracers for applications like positron emission tomography (PET), these studies have focused on isotopes such as ¹⁸F or ¹³N rather than deuterium for tracer purposes. chemrxiv.orgchemrxiv.orgnih.gov
Future Research Directions and Unexplored Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of isotopically labeled compounds like 2-(2-Aminobenzoyl)pyridine-d4 can be significantly enhanced by leveraging modern automation. Continuous flow chemistry, in particular, offers substantial advantages over traditional batch synthesis for deuteration reactions. researchgate.netnih.gov
Future research should focus on developing a continuous flow synthesis process for this compound. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher selectivity and reduced decomposition of valuable deuterated materials. ansto.gov.au Flow reactors can improve the efficiency of hydrogen-deuterium exchange (HIE) reactions, which are a common method for introducing deuterium (B1214612). researchgate.net Automated platforms can integrate real-time monitoring and streamlined processing, advancing the field of flow-based deuteration. ansto.gov.au For instance, an electrochemical flow synthesis system using heavy water (D₂O) as the deuterium source could provide a low-environmental-impact method for its production at ambient temperature and pressure. bionauts.jp
The integration of machine learning algorithms with automated synthesis platforms could further optimize the production of this compound. Bayesian optimization, for example, has been used to improve the current efficiency and deuterium ratio in electrocatalytic deuteration processes within flow reactors. researchgate.netcolab.ws
Table 1: Comparison of Synthesis Methods for Deuterated Compounds
| Feature | Traditional Batch Synthesis | Continuous Flow Chemistry |
|---|---|---|
| Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. ansto.gov.au |
| Efficiency | Often labor-intensive and limited in scale. ansto.gov.au | Increased efficiency and potential for large-scale synthesis. ansto.gov.au |
| Safety | Handling of high pressures and hazardous reagents can be risky. | Enhanced safety due to small reaction volumes and better containment. |
| Selectivity | Side reactions and decomposition can occur due to prolonged reaction times. ansto.gov.au | Improved selectivity by minimizing decomposition through precise time control. ansto.gov.au |
| Deuterium Source | Often requires D₂ gas or expensive deuterated reagents. | Can utilize heavy water (D₂O) efficiently in electrochemical systems. ansto.gov.aubionauts.jp |
Exploration of Novel Derivatizations and Supramolecular Architectures
The parent compound, 2-(2-Aminobenzoyl)pyridine (B42983), serves as a versatile intermediate in the synthesis of various heterocyclic systems, including quinoline (B57606) and isoindolo[1,2-b]quinazolin-12(10H)-one derivatives. srdpharma.com A significant area for future research lies in using the deuterated analog, this compound, to synthesize a new family of labeled compounds.
By employing this compound in established multi-component reactions, a library of deuterated 2-aminopyridine derivatives could be generated. mdpi.com The deuterium labels would serve as invaluable mechanistic probes, allowing researchers to track the fate of specific atomic positions throughout complex reaction pathways using techniques like NMR spectroscopy and mass spectrometry. simsonpharma.com
Furthermore, the aminobenzoylpyridine scaffold is a candidate for building complex supramolecular structures. Research could explore the self-assembly of derivatives of this compound into architectures like macrocycles or coordination polymers. The deuterium labeling could provide a unique spectroscopic handle to study the non-covalent interactions and dynamic processes within these assemblies in solution, for example, by using ²H NMR spectroscopy. This would offer insights into the subtle energetic factors that govern molecular recognition and self-assembly.
Table 2: Potential Derivatizations of this compound
| Derivative Class | Synthetic Precursor | Potential Research Application |
|---|---|---|
| Quinoline Derivatives | This compound | Mechanistic studies of cyclization reactions. |
| Isoindolo[1,2-b]quinazolinones | This compound | Tracing metabolic pathways of antitumoral agents (non-biological models). srdpharma.com |
| 2-Amino-3-cyanopyridines | This compound and Malononitrile | Kinetic analysis of multicomponent reactions. mdpi.com |
Advanced Spectroscopic Probes and Imaging Techniques (Non-biological)
The substitution of hydrogen with deuterium creates significant changes in spectroscopic properties, which can be harnessed for advanced analytical applications. The C-D bond has a lower vibrational frequency than the C-H bond, making this compound a useful probe in infrared (IR) and Raman spectroscopy. researchgate.net In a complex mixture, the C-D stretching vibrations would appear in a region of the IR spectrum that is typically free from other signals, allowing for unambiguous detection and quantification.
In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium labeling is a powerful tool. simsonpharma.com While ¹H NMR is ubiquitous, the presence of deuterium at specific sites in this compound would cause the corresponding proton signals to disappear. This simplifies complex spectra and aids in structure elucidation. Furthermore, direct detection via ²H NMR provides a distinct signal with minimal background interference, given the low natural abundance of deuterium (0.01%). researchgate.netnih.gov
Future research could explore the use of this compound as a tracer in non-biological systems. For example, it could be used to monitor the diffusion and distribution of molecules within polymer matrices or on catalytic surfaces. Deuterium Metabolic Imaging (DMI) is an emerging technique that uses deuterated substrates to map metabolic processes; the principles of this technique could be adapted for non-biological chemical imaging to visualize reaction pathways and transport phenomena in three dimensions. nih.govnih.gov
Table 3: Spectroscopic Applications of Deuterium Labeling
| Spectroscopic Technique | Advantage of using this compound |
|---|---|
| Infrared (IR) Spectroscopy | C-D stretching vibrations appear in a "silent" region of the spectrum, enabling clear detection. researchgate.net |
| Raman Spectroscopy | Provides complementary vibrational information to IR with low interference from aqueous media. |
| ¹H NMR Spectroscopy | Simplification of complex spectra by removing signals from labeled positions. |
| ²H NMR Spectroscopy | Direct and sensitive detection of the labeled compound with very low background signal. researchgate.netnih.gov |
| Mass Spectrometry (MS) | Used as an internal standard for precise quantification due to its mass shift. pharmaffiliates.com |
| Neutron Scattering | High contrast between hydrogen and deuterium allows for detailed structural analysis of materials. ansto.gov.aumdpi.com |
Further Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful avenue for predicting the behavior of this compound and guiding experimental work. Quantum chemical calculations can be employed to predict how deuteration affects the molecule's geometric, electronic, and spectroscopic properties.
One key area is the prediction of the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning reactions that involve breaking this bond will be slower. mdpi.com Computational models can accurately predict the magnitude of the KIE for reactions involving this compound, providing crucial insights into reaction mechanisms without the need for extensive experimentation.
Furthermore, computational methods can simulate vibrational spectra (IR and Raman), which is essential for interpreting experimental results. By calculating the expected frequencies for the C-D modes of this compound, researchers can confidently assign peaks in complex experimental spectra. Theoretical models can also be used to understand the impact of deuteration on intermolecular interactions, guiding the design of novel supramolecular assemblies. Hydrogen-deuterium exchange (HDX) data can be used to guide and validate the computational modeling of molecular structures and their dynamics. acs.orged.ac.uknih.gov
Table 4: Predictive Power of Computational Modeling
| Computational Method | Predicted Property for this compound | Research Application |
|---|---|---|
| Density Functional Theory (DFT) | Vibrational frequencies (IR/Raman), NMR chemical shifts, electronic structure. | Interpretation of spectroscopic data; understanding reactivity. |
| Transition State Theory | Kinetic Isotope Effects (KIEs). | Elucidation of reaction mechanisms. mdpi.com |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent interactions, self-assembly behavior. | Design of supramolecular structures; understanding transport properties. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature and strength of non-covalent interactions (e.g., hydrogen/deuterium bonds). | Rational design of materials with specific binding properties. |
Conclusion
Summary of Key Research Contributions of 2-(2-Aminobenzoyl)pyridine-d4 in Chemical Science
The deuterated compound this compound has established itself as a valuable tool in multiple areas of chemical science, primarily owing to the strategic incorporation of deuterium (B1214612) atoms. Its principal contribution lies in its role as an isotopically labeled analog of 2-(2-Aminobenzoyl)pyridine (B42983). srdpharma.com This labeling is crucial for its application as an internal standard in analytical studies, particularly in quantitative mass spectrometry. The mass shift provided by the four deuterium atoms allows it to be easily distinguished from its unlabeled counterpart, enabling precise quantification in complex matrices, a fundamental requirement in pharmacokinetic and metabolic research. simsonpharma.comcongruencemarketinsights.com
Furthermore, this compound serves as a critical intermediate in the synthesis of labeled quinoline (B57606) derivatives and the antitumoral agent batracylin. srdpharma.com Its use in these synthetic pathways allows researchers to trace the molecule's transformation and investigate reaction mechanisms. By tracking the deuterated fragment through various reaction steps, chemists can gain deeper insights into the formation of these complex heterocyclic structures. simsonpharma.com This application is a prime example of how stable isotope labeling is employed to elucidate intricate chemical processes. researchgate.net
The compound's utility also extends to drug metabolism and pharmacokinetic (DMPK) studies. simsonpharma.com As an isotopic tracer, it can be used to follow the metabolic fate of the parent compound or related drug candidates within a biological system. simsonpharma.com Understanding how molecules are absorbed, distributed, metabolized, and excreted is a cornerstone of modern drug development, and labeled compounds like this compound are indispensable for these investigations. simsonpharma.comdataintelo.com
Outlook on its Enduring Value in Fundamental and Applied Chemical Research
The enduring value of this compound in the scientific community is intrinsically linked to the expanding role of deuterated compounds in both fundamental and applied research. researchgate.net In the pharmaceutical industry, the drive to develop safer and more effective drugs with optimized pharmacokinetic profiles continues to grow. dataintelo.com Deuterated compounds are increasingly utilized not only as analytical standards but also in the creation of new chemical entities where the deuterium substitution can slow metabolic breakdown, a phenomenon known as the kinetic isotope effect. simsonpharma.comyoutube.com This suggests a sustained demand for specific labeled building blocks like this compound for the synthesis of novel therapeutic agents.
In fundamental research, the quest to understand complex reaction mechanisms remains a central theme in organic chemistry. Stable isotope-labeled compounds are essential tools for these mechanistic studies, helping to clarify chemical behavior and reaction pathways. youtube.com As synthetic methodologies become more sophisticated, the need for precise tracers like this compound will persist and likely expand.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(2-Aminobenzoyl)pyridine-d4, and what are the critical reaction parameters?
- Methodology : The compound can be synthesized via deuterium incorporation at specific positions using isotopically labeled precursors. For example, deuterated pyridine derivatives (e.g., pyridine-d4) are reacted with 2-aminobenzoyl chloride under controlled conditions. Key parameters include anhydrous solvents (e.g., dichloromethane), catalytic bases (e.g., NaOH), and inert atmospheres to prevent hydrolysis or side reactions. Post-synthesis purification via column chromatography and recrystallization ensures high purity .
- Yield Optimization : Typical yields range from 35% to 66%, influenced by reaction time, stoichiometry, and deuterium exchange efficiency. For analogs, yields improved with slow addition of reagents and low-temperature quenching .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm deuterium incorporation and structural assignments. Absence of non-deuterated proton signals (e.g., in pyridine-d4) validates isotopic purity .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., m/z deviations < 2 ppm) verify molecular formula and isotopic enrichment .
- X-ray Crystallography : Single-crystal studies resolve bond angles and deuterium positioning, critical for understanding electronic effects .
Advanced Research Questions
Q. What isotopic effects arise from deuterium labeling in this compound, and how do they influence reaction kinetics or spectroscopic properties?
- Kinetic Isotope Effects (KIEs) : Deuterium at aromatic positions alters reaction rates in hydrogen-bonding or proton-transfer steps. For example, deuterated analogs show reduced reactivity in acid-catalyzed hydrolysis due to stronger C-D bonds .
- Spectroscopic Shifts : Deuterium substitution causes downfield shifts in ¹³C NMR (e.g., 2–4 ppm for adjacent carbons) and distinct IR absorption bands (C-D stretching ~2100 cm⁻¹) .
Q. How can researchers resolve contradictions in reported stability and hazard data for this compound?
- Data Analysis :
- Thermal Stability : Conflicting reports on decomposition temperatures (e.g., 148–201°C) may stem from varying impurity levels. Thermogravimetric analysis (TGA) under inert atmospheres clarifies decomposition pathways .
- Hazard Mitigation : While some studies label it as low-risk, others note irritancy (skin/eyes) and incompatibility with strong oxidizers. Implement dual safeguards: inert gas purging during synthesis and PPE (gloves, goggles) during handling .
Q. What computational methods are used to predict the electronic structure and reactivity of this compound?
- DFT Studies : Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For deuterated pyridines, isotopic substitution minimally alters electron density but affects vibrational modes .
- Reaction Mechanism Modeling : Molecular dynamics simulations assess solvent effects on reaction pathways, such as deuterium’s role in stabilizing transition states .
Experimental Design Considerations
Q. What precautions are essential when designing experiments involving this compound in biological or catalytic systems?
- Biological Studies : Ensure isotopic purity (>98% deuterium) to avoid confounding metabolic results. Use LC-MS/MS to track deuterium retention in vivo .
- Catalytic Applications : Screen for deuterium loss under high-temperature or acidic conditions. For example, Pd-catalyzed coupling reactions may require deuterium-stable ligands to prevent H/D exchange .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound across laboratories?
- Interlaboratory Validation :
- Standardized Protocols : Document reaction parameters (e.g., solvent purity, drying time for intermediates).
- Reference Materials : Use commercially available deuterated precursors (e.g., pyridine-d4) with certified isotopic enrichment .
- Collaborative Testing : Share samples for cross-validation via round-robin NMR/HRMS analyses .
Data Interpretation and Reporting
Q. How should conflicting spectral data (e.g., NMR shifts) from different studies be addressed in publications?
- Root-Cause Analysis : Investigate solvent effects (e.g., DMSO vs. CDCl3), temperature, and concentration differences. For example, ¹H NMR signals in DMSO-d6 may split due to hydrogen bonding, while CDCl3 provides sharper peaks .
- Transparency : Report all experimental conditions (e.g., spectrometer frequency, lock solvents) and raw data in supplementary materials .
Safety and Compliance
Q. What are the best practices for storing and disposing of this compound to ensure laboratory safety?
- Storage : Seal in amber glass under argon at –20°C to prevent light/oxygen degradation. Use desiccants to avoid hygroscopic clumping .
- Disposal : Neutralize with dilute HCl before incineration. Avoid aqueous release due to potential aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
